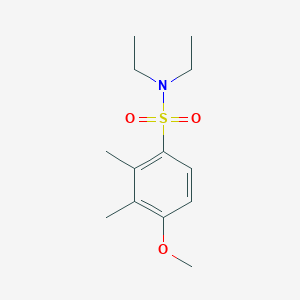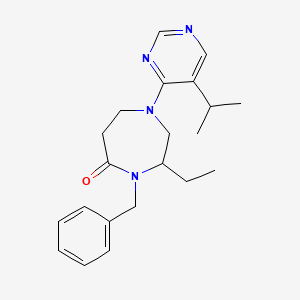![molecular formula C18H20N2O3S B5324270 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide, also known as NSC-74859, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which is associated with its anticancer activity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which is associated with its anti-inflammatory activity. In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which is associated with its antioxidant activity.
Advantages and Limitations for Lab Experiments
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide has several advantages for lab experiments. This compound is readily available and can be synthesized using a simple two-step reaction. This compound has also been extensively studied for its potential applications in scientific research, making it a well-established compound for lab experiments. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has not been extensively tested for its toxicity and safety, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide. One potential direction is to explore the use of this compound in combination with other anticancer agents to enhance its efficacy. Another potential direction is to investigate the potential applications of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to better understand the mechanism of action of this compound and to assess its safety and toxicity in vivo.
Synthesis Methods
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with allylamine to form 4-[(allylamino)sulfonyl]phenylamine. The second step involves the reaction of 4-[(allylamino)sulfonyl]phenylamine with 2-(2-methylphenyl)acetyl chloride to form this compound. The overall yield of this synthesis method is around 40%.
Scientific Research Applications
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anticancer activity against various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-(2-methylphenyl)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-12-19-24(22,23)17-10-8-16(9-11-17)20-18(21)13-15-7-5-4-6-14(15)2/h3-11,19H,1,12-13H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVIMKCDDWWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5324193.png)
![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B5324198.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5324207.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)

![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)

![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)